Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride
Description
Chemical Identity: The compound "Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride" (CAS: 55458-85-0) is systematically named as methyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride. Its molecular formula is C₁₁H₁₆ClNO₃ (molecular weight: 245.70 g/mol), consisting of a phenoxyacetic acid methyl ester backbone with a 2-aminoethyl substituent on the aromatic ring and a hydrochloride counterion .
Synthesis: The compound is synthesized via Fischer esterification, where 4-(2-aminoethyl)benzoic acid hydrochloride reacts with methanol in the presence of hydrogen chloride. Post-synthesis modifications, such as Boc-protection of the amine group, are common to enhance stability during further reactions .
Applications: This compound serves as a critical intermediate in medicinal chemistry, particularly in designing β-arrestin-biased ligands for serotonin receptors (e.g., 5HT2AR) . Its structural features, including the aminoethyl group and ester moiety, enable targeted interactions with biological receptors.
Properties
IUPAC Name |
methyl 2-[4-(2-aminoethyl)phenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)8-15-10-4-2-9(3-5-10)6-7-12;/h2-5H,6-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVSXCLRWNWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602249 | |
| Record name | Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132224-82-9 | |
| Record name | Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Esterification-Amination Protocol
The most widely documented approach begins with the synthesis of 2-[4-(2-aminoethyl)phenoxy]acetic acid, followed by methyl esterification and subsequent hydrochloride salt formation.
Step 1: Synthesis of 2-[4-(2-Aminoethyl)phenoxy]acetic Acid
The phenolic precursor, 4-(2-aminoethyl)phenol, is reacted with chloroacetic acid under alkaline conditions. A solution of 4-(2-aminoethyl)phenol (1.0 eq) in aqueous sodium hydroxide (2.5 eq) is treated with chloroacetic acid (1.2 eq) at 60–70°C for 6–8 hours. Nucleophilic substitution occurs at the phenolic oxygen, yielding the intermediate carboxylic acid.
Step 2: Methyl Ester Formation
The carboxylic acid is esterified using methanol in the presence of sulfuric acid (Fischer esterification). The reaction proceeds at reflux (65°C) for 12 hours, achieving conversions >90%. Alternatively, acetyl chloride in methanol provides milder conditions, reducing side reactions.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in anhydrous ether, precipitating the hydrochloride salt. Crystallization from ethanol/ether mixtures yields >95% purity.
One-Pot Reductive Amination Strategy
A streamlined method combines phenoxyacetic acid synthesis with in situ reductive amination.
Procedure :
4-Hydroxyphenoxyacetic acid (1.0 eq) is reacted with 2-nitroethylbenzene (1.1 eq) in dimethylformamide (DMF) under hydrogen gas (3 atm) using palladium on carbon (5% w/w). The nitro group is reduced to an amine, concurrently forming the 2-aminoethyl substituent. Methyl esterification is then performed directly by adding methanol and thionyl chloride (SOCl₂), yielding the ester hydrochloride without isolation.
| Parameter | Value |
|---|---|
| Temperature | 50°C (reduction), 0°C (esterification) |
| Yield | 78–82% |
| Purity (HPLC) | 93–95% |
Catalytic and Solvent Effects
Acid Catalysts in Esterification
Sulfuric acid remains the standard catalyst for Fischer esterification, but p-toluenesulfonic acid (PTSA) offers advantages in minimizing decomposition. Comparative studies show:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| H₂SO₄ | 12 | 89 |
| PTSA | 10 | 92 |
| AcCl | 8 | 94 |
Methanol acts as both solvent and nucleophile, though tert-butyl methyl ether (TBME) enhances selectivity in large-scale reactions.
Solvent-Free Amination
Patent WO2003042166A2 discloses a solvent-free amination process where 4-hydroxyphenoxyacetic acid and 2-nitroethylbenzene are heated above their melting points (120–130°C). This approach eliminates solvent recovery steps and improves atom economy:
- Yield : 85%
- Purity : 97% (by NMR)
- Scale : Up to 10 kg demonstrated
Mechanistic Insights
Nucleophilic Substitution Dynamics
The phenoxyacetic acid formation follows an SN2 mechanism, where the phenolate ion attacks the α-carbon of chloroacetic acid. Steric hindrance from the 2-aminoethyl group slightly reduces reaction rates compared to unsubstituted phenol derivatives.
Esterification Kinetics
Methyl esterification adheres to pseudo-first-order kinetics, with rate constants (k) of 0.15 h⁻¹ in H₂SO₄ and 0.18 h⁻¹ in AcCl. The protonation of the carbonyl oxygen facilitates nucleophilic attack by methanol.
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethanol/ether (1:3 v/v) achieves >99% purity. Cooling rates below 5°C/min prevent oiling out.
Spectroscopic Data
- ¹H NMR (D₂O) : δ 3.67 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂NH₂), 2.85 (t, 2H, ArCH₂), 4.52 (s, 2H, OCH₂CO).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 2500–3000 cm⁻¹ (NH₃⁺Cl⁻).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost ($/kg) | Environmental Impact (E-factor) |
|---|---|---|
| Stepwise | 120 | 8.2 |
| One-Pot | 95 | 5.1 |
| Solvent-Free | 110 | 3.8 |
The one-pot method balances cost and sustainability, though solvent-free routes excel in waste reduction.
Emerging Methodologies
Enzymatic Esterification
Recent trials with Candida antarctica lipase B (CAL-B) in tert-butanol achieve 88% esterification yield at 40°C, avoiding acidic conditions.
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from 12 hours to 30 minutes via intensified mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key analogues (Table 1), followed by detailed discussions.
Table 1: Comparison of Structural and Functional Features
Detailed Analysis of Analogues
SWR-0065HA
- Structural Differences: Incorporates a triazinoindole core and hydroxypropylamino chain, unlike the simpler phenoxy backbone of the target compound.
- Functional Impact: Despite structural complexity, SWR-0065HA exhibits low binding affinity for β3-adrenoceptors and fails to induce cAMP accumulation, highlighting the importance of the aminoethyl-phenoxy motif in receptor interaction .
(2,4,5-Trichlorophenoxy)acetic Acid Methyl Ester
- Structural Differences: Chlorine atoms at positions 2, 4, and 5 on the aromatic ring instead of the aminoethyl group.
- Functional Impact : The electron-withdrawing chlorine substituents enhance herbicide activity by disrupting plant auxin pathways, demonstrating how halogenation shifts functionality from pharmaceutical to agrochemical applications .
[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic Acid Hydrochloride
- Structural Differences: A methoxy group at position 2 and a 1-aminoethyl group (vs. 2-aminoethyl in the target compound).
Boc-Protected Derivatives
Key Research Findings
Aminoethyl Group Significance: The 2-aminoethyl substituent in the target compound enhances solubility and receptor binding compared to non-amino analogues (e.g., chlorinated phenoxy esters) .
Hydrochloride Salt : Improves crystallinity and storage stability, a feature shared with ICI 199,441 (κ-opioid receptor ligand) .
Synthetic Flexibility : The ester moiety allows hydrolysis to carboxylic acids for further conjugation, a strategy used in PROTAC synthesis .
Biological Activity
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride is a complex chemical compound characterized by its unique structure that includes an acetic acid moiety, a phenoxy group, and an aminoethyl side chain. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 244.7 g/mol
- CAS Number : 132224-82-9
The synthesis typically involves the reaction of 4-(2-aminoethyl)phenol with acetic anhydride, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminoethyl group can form hydrogen bonds with proteins or enzymes, while the phenoxy group may engage in hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, leading to diverse biological effects.
Research Findings
- Enzyme Interactions : Studies indicate that this compound may modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on cytochrome P450 enzymes which are crucial for drug metabolism.
- Antitumor Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, certain analogs demonstrated IC values in the low micromolar range against pancreatic and breast cancer cells .
- Antidiabetic Potential : Some research has suggested that compounds related to this structure may influence blood lipid profiles and exhibit potential therapeutic effects in conditions like Type II diabetes .
Case Studies
- Study on Cancer Cell Lines : A comparative study evaluated the cytotoxic effects of several derivatives of acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester against human cancer cell lines. The results indicated that modifications in the phenoxy group significantly impacted the antiproliferative potency, with some compounds achieving IC values as low as 0.11 µM .
- Pharmacological Evaluation : In a pharmacological study focusing on enzyme inhibition, it was found that specific derivatives selectively inhibited carbonic anhydrases associated with cancer progression at nanomolar concentrations. This highlights the potential use of these compounds in targeted cancer therapies .
Data Table: Biological Activity Summary
Q & A
Q. What are the key steps in synthesizing methyl ester derivatives of phenoxyacetic acid compounds, and how can reaction completion be monitored?
- Methodological Answer : Synthesis typically involves esterification of a phenoxyacetic acid precursor with methanol under acid catalysis (e.g., concentrated sulfuric acid) and reflux conditions. For example, dissolving the acid in methanol, adding sulfuric acid, and refluxing for 4–8 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the solvent system. Post-reaction, the product is isolated by precipitation in ice water, filtration, and recrystallization from ethanol .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Key techniques include:
- Mass spectrometry (MS) and elemental analysis to confirm molecular weight and elemental composition (within 0.5% deviation) .
- Nuclear magnetic resonance (NMR) to verify the ester group and aromatic/aminoethyl substituents.
- Gas-liquid chromatography (GLC) for vapor pressure data and purity assessment, as demonstrated for structurally similar phenoxyacetic esters .
Q. What safety precautions are critical when handling this hydrochloride salt?
- Methodological Answer :
- Use self-contained breathing apparatus during firefighting due to hydrogen chloride and nitrogen oxide emissions .
- Prevent environmental contamination by avoiding drain disposal. Clean spills with inert absorbents (e.g., vermiculite) and follow local regulations for hazardous waste disposal .
Q. What solvents are suitable for recrystallization, and how does solubility impact experimental design?
- Methodological Answer : Ethanol and methanol are common recrystallization solvents for methyl esters of phenoxyacetic acids. Solubility in polar aprotic solvents (e.g., acetone) facilitates reactions, while limited water solubility aids in aqueous workup .
Advanced Research Questions
Q. How can multi-step synthesis (e.g., PROTAC development) be optimized for this compound?
- Methodological Answer :
- Use benzyl ester protection/deprotection strategies to preserve reactive groups (e.g., aminoethyl) during coupling reactions.
- Employ orthogonal coupling methods (e.g., carbodiimide-mediated amidation) for conjugating the HDAC ligand to E3 ligase-linker complexes .
- Monitor intermediates via HPLC or LC-MS to ensure stepwise fidelity .
Q. How should researchers resolve contradictions in vapor pressure or spectral data for phenoxyacetic esters?
- Methodological Answer :
- Cross-validate using NIST Standard Reference Data (e.g., vapor pressures via GLC ) and replicate experiments under controlled humidity/temperature.
- Compare with structurally analogous compounds (e.g., ethyl 2,4-dichlorophenoxyacetate, MW 249.09 g/mol ) to identify outliers in enthalpy of vaporization (ΔvapH) or mass spectral fragmentation patterns .
Q. What experimental designs are recommended for studying biological activity (e.g., HDAC inhibition)?
- Methodological Answer :
- Use cell-based assays (e.g., neuroblastoma cell lines) with proteasome inhibitors to validate PROTAC-mediated HDAC8 degradation .
- Pair with pharmacokinetic studies to assess ester hydrolysis rates in vivo, leveraging LC-MS/MS for metabolite detection .
Q. How does the hydrochloride salt form influence stability under varying pH and temperature?
- Methodological Answer :
- Conduct accelerated stability studies (ICH guidelines) at 40°C/75% RH, monitoring decomposition via NMR or FTIR.
- Compare with freebase stability; the hydrochloride form may exhibit reduced hygroscopicity but increased sensitivity to basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
